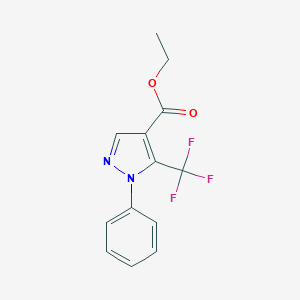

Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-8-17-18(11(10)13(14,15)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGRCTISRZQYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920655 | |

| Record name | Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112055-34-2 | |

| Record name | Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathway for Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The synthesis involves a regioselective cyclocondensation reaction, a cornerstone of pyrazole chemistry. This document details the experimental protocol, presents relevant quantitative data, and illustrates the reaction pathway.

Core Synthesis Pathway: Regioselective Cyclocondensation

The most direct and widely recognized method for synthesizing Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is the cyclocondensation reaction between Ethyl 4,4,4-trifluoro-3-oxobutanoate (also known as ethyl trifluoroacetoacetate) and Phenylhydrazine . This reaction leverages the Knorr pyrazole synthesis methodology, which involves the condensation of a β-ketoester with a hydrazine derivative.

A critical aspect of this synthesis is controlling the regioselectivity. The reaction between an unsymmetrical β-dicarbonyl compound like ethyl 4,4,4-trifluoro-3-oxobutanoate and a substituted hydrazine can potentially yield two regioisomers: the 1,5-disubstituted and the 1,3-disubstituted pyrazole. For the target molecule, the phenyl group is located at the N1 position, adjacent to the trifluoromethyl group at the C5 position. Research has shown that the direct condensation of trifluoromethyl-β-ketoesters with phenylhydrazine preferentially yields the 1-phenyl-5-(trifluoromethyl)pyrazole isomer.[1][2] This selectivity is attributed to the initial nucleophilic attack of the more basic nitrogen of phenylhydrazine at the more electrophilic carbonyl carbon (the one attached to the trifluoromethyl group) of the β-ketoester.

The overall transformation can be visualized as a two-step process: initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Caption: Synthesis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the target compound, based on analogous reactions reported in the literature.[1] The direct cyclocondensation of a similar trifluoromethyl-β-ketoester with phenylhydrazine in refluxing acetonitrile resulted in a high yield of the desired 1,5-isomer.

| Parameter | Value | Reference |

| Starting Material 1 | Ethyl 4,4,4-trifluoro-3-oxobutanoate | N/A |

| Starting Material 2 | Phenylhydrazine | N/A |

| Solvent | Acetonitrile (MeCN) | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 24 hours | [1] |

| Isolated Yield | ~90% (for analogous system) | [1] |

| Regioisomeric Ratio (1,5-isomer : 1,3-isomer) | 88:12 (for analogous system) | [1] |

| Molecular Formula | C13H11F3N2O2 | [3] |

| Molecular Weight | 284.24 g/mol | [3] |

| CAS Number | 112055-34-2 | [3] |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the regioselective synthesis of 1-phenyl-5-(trifluoromethyl)pyrazoles.[1][2]

Materials:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

Phenylhydrazine

-

Acetonitrile (anhydrous)

-

Standard laboratory glassware for reflux and work-up

-

Rotary evaporator

-

Chromatography equipment (for purification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1.0-1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired 1,5-regioisomer from the minor 1,3-isomer and any unreacted starting materials.

-

Characterization: The purified Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is obtained as a solid. The structure and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and melting point analysis.

Caption: Experimental workflow for the synthesis of the target pyrazole.

This guide provides a foundational understanding for the synthesis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Researchers should adapt and optimize the described conditions based on their specific laboratory settings and desired scale of production. Standard safety precautions for handling the listed chemicals should be strictly followed.

References

Physicochemical Properties of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Due to the limited availability of experimental data for this specific compound, this guide also includes calculated values and data from closely related analogs to provide a broader context for its potential characteristics.

Chemical Identity and Properties

Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative. The presence of a trifluoromethyl group is known to significantly influence the electronic and lipophilic properties of organic molecules, which can, in turn, affect their biological activity.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁F₃N₂O₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 284.24 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 112055-34-2 | --INVALID-LINK--, --INVALID-LINK-- |

| Calculated LogP | 3.60 | LookChem |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| Storage Conditions | Room temperature or 0-8 °C | --INVALID-LINK-- |

Data from Structural Analogs

To provide further insight into the potential properties of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, the following table summarizes data for structurally similar compounds. It is crucial to note that these are different molecules and their properties may not be directly transferable.

Table 2: Physicochemical Properties of Structural Analogs

| Compound Name | Structure | Melting Point (°C) | Source |

| Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | 60-66 | Chem-Impex | |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | 73-75 | ResearchGate | |

| Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Not available | PubChem |

Experimental Protocols: A Representative Synthesis

While a specific, detailed experimental protocol for the synthesis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is not available, a general and plausible method can be derived from the synthesis of structurally related pyrazoles. The following represents a common synthetic route.

General Synthesis of 1-phenyl-5-substituted-pyrazole-4-carboxylates:

A prevalent method for synthesizing the pyrazole core is through the condensation reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For the target molecule, a likely precursor would be a trifluoromethylated β-ketoester.

Example Protocol (adapted from the synthesis of similar pyrazoles):

-

Reaction Setup: To a solution of a suitable trifluoromethylated β-ketoester (1 equivalent) in a polar solvent such as ethanol or acetic acid, add phenylhydrazine (1 equivalent).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Caption: Generalized workflow for the synthesis of the target compound.

Potential Biological Significance

While no specific biological targets or signaling pathways have been elucidated for Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrazole have been reported to exhibit a wide range of activities, including:

-

Antimicrobial and Antifungal Activity

-

Anti-inflammatory Effects

-

Enzyme Inhibition: For instance, some pyrazole-containing compounds are known to inhibit enzymes like Factor Xa, which is involved in the blood coagulation cascade.

The trifluoromethyl group often enhances metabolic stability and membrane permeability, which are desirable properties in drug candidates. Therefore, it is plausible that this compound could be investigated for similar biological activities.

The following diagram illustrates a hypothetical relationship based on the known activities of other pyrazole derivatives.

Caption: Hypothetical biological activities based on the pyrazole scaffold.

This guide serves as a summary of the currently available information on the physicochemical properties of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Further experimental work is required to fully characterize this compound.

An In-depth Technical Guide to Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

CAS Number: 112055-34-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal and agricultural chemistry. Due to the limited publicly available data for this specific molecule, this guide leverages information on structurally related pyrazole derivatives to offer insights into its potential synthesis, properties, and biological activities.

Chemical Structure and Properties

Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate belongs to the pyrazole class of compounds, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The presence of a trifluoromethyl group (-CF3) and a phenyl ring significantly influences its chemical and biological properties. The trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets, while the phenyl group provides a scaffold for further functionalization.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 112055-34-2 | [2][3] |

| Molecular Formula | C13H11F3N2O2 | [2] |

| Molecular Weight | 284.24 g/mol | [2] |

Potential Biological and Chemical Applications

While specific studies on Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate are scarce, the broader class of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid derivatives has shown significant potential in various fields:

-

Pharmaceutical Development: These compounds serve as building blocks for novel drug candidates, particularly in the development of treatments for inflammatory diseases.[1][4] The pyrazole scaffold is a common feature in many therapeutic agents.[5]

-

Agricultural Chemistry: This class of compounds has been investigated for use as herbicides and fungicides, contributing to crop protection and sustainable agriculture.[1][4]

-

Material Science: The unique structure of these compounds makes them suitable for the development of advanced materials with specific thermal and chemical resistance properties.[4]

Table 2: Reported Biological Activities of Structurally Related Pyrazole Derivatives

| Compound Class | Biological Activity | Reference |

| 1H-pyrazole-4-carboxylic acid ethyl esters | Inhibitors of neutrophil chemotaxis | [6] |

| Pyrazole derivatives | Anti-inflammatory activity | [5][6] |

| Pyrazole derivatives | Antimicrobial and anti-tubercular properties | [6] |

| Pyrazole derivatives | Monoamine oxidase B (MAO-B) inhibitors | [6] |

| 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides | Cyclooxygenase (COX) inhibitors | [7] |

| Pyrazole derivatives | Anticancer activity | [5] |

| Pyrazole derivatives | Factor Xa inhibitors (anticoagulants) | [8] |

Synthesis and Experimental Protocols

A definitive, published synthesis protocol for Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is not publicly available. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed. The following is a generalized experimental protocol adapted from the synthesis of related trifluoromethyl-pyrazole-carboxamides, which involves the coupling of a pyrazole carboxylic acid with an aniline derivative.[7] A similar logic can be applied to the esterification of the corresponding carboxylic acid.

Proposed Synthesis Workflow

Caption: A proposed workflow for the synthesis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Detailed Hypothetical Protocol for Esterification:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1 equivalent) in an excess of anhydrous ethanol, which acts as both solvent and reactant.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified product using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) to confirm its identity and purity.

Potential Signaling Pathways and Mechanisms of Action

Given the reported activities of similar pyrazole derivatives as COX inhibitors and anti-inflammatory agents, it is plausible that Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate could modulate inflammatory pathways.[7]

Caption: A potential mechanism of action via inhibition of cyclooxygenase enzymes.

Conclusion and Future Directions

Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound with potential applications in drug discovery and agrochemical development, owing to its pyrazole core and trifluoromethyl substitution. While specific data for this molecule is limited, research on analogous compounds suggests promising avenues for investigation into its biological activities, particularly as an anti-inflammatory agent. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological properties to unlock its full potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylate [oakwoodchemical.com]

- 3. lookchem.com [lookchem.com]

- 4. NamTraMy | Web 360 by CDIT [dulichvungsam.quangnam.gov.vn]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS Number: 112055-34-2). Due to the limited availability of a complete, publicly accessible experimental dataset for this specific molecule, this document presents a detailed analysis of closely related structural analogs. This comparative approach offers valuable insights into the expected spectral characteristics of the title compound.

Compound Profile

| Property | Value |

| IUPAC Name | Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate |

| CAS Number | 112055-34-2 |

| Molecular Formula | C₁₃H₁₁F₃N₂O₂ |

| Molecular Weight | 284.24 g/mol |

| Chemical Structure | |

|

|

Spectral Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analog 1: Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Structural Difference: Methyl group at position 5 instead of a trifluoromethyl group.

¹H NMR (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.99 | s | 1H | Pyrazole-H |

| 7.57 - 7.49 | m | 5H | Phenyl-H |

| 4.22 | q | 2H | -OCH₂CH₃ |

| 2.49 | s | 3H | -CH₃ |

| 1.26 | t | 3H | -OCH₂CH₃ |

¹³C NMR

Data for this specific analog's ¹³C NMR was not available in the searched resources.

Analog 2: Various Substituted Pyrazole Derivatives

General expected shifts based on a collection of similar pyrazole structures.

¹H NMR (CDCl₃ or DMSO-d₆)

| Functional Group | Expected Chemical Shift (δ) ppm |

| Pyrazole Ring Proton | 7.5 - 8.5 |

| Phenyl Ring Protons | 7.2 - 7.8 |

| Ethyl Ester (-OCH₂-) | 4.1 - 4.4 (quartet) |

| Ethyl Ester (-CH₃) | 1.2 - 1.4 (triplet) |

¹³C NMR (CDCl₃ or DMSO-d₆)

| Functional Group | Expected Chemical Shift (δ) ppm |

| Carbonyl Carbon (C=O) | 160 - 170 |

| Pyrazole Ring Carbons | 100 - 150 |

| Phenyl Ring Carbons | 120 - 140 |

| Trifluoromethyl Carbon (-CF₃) | 115 - 125 (quartet, J ≈ 270-280 Hz) |

| Ethyl Ester (-OCH₂) | ~60 |

| Ethyl Ester (-CH₃) | ~14 |

¹⁹F NMR (CDCl₃ or DMSO-d₆)

| Functional Group | Expected Chemical Shift (δ) ppm |

| Trifluoromethyl (-CF₃) | -60 to -70 (singlet) |

Infrared (IR) Spectroscopy

Analog: Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Structural Difference: A 4-nitrophenyl group at position 1 instead of a phenyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1490 | Medium-Strong | C=C stretch (aromatic rings) |

| ~1530, ~1350 | Strong | N-O stretch (nitro group) |

| ~1250 - 1100 | Strong | C-F stretch (trifluoromethyl) |

| ~1100 | Medium | C-O stretch (ester) |

Mass Spectrometry (MS)

The expected mass spectrum of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate would show a molecular ion peak [M]⁺ at m/z = 284. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the entire ester group (-COOC₂H₅, m/z = 73). The presence of the trifluoromethyl group would also lead to characteristic fragmentation patterns.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of pyrazole derivatives, based on common laboratory practices.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, a longer acquisition time, and a significantly higher number of scans compared to ¹H NMR.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

Typical parameters: a wider spectral width may be necessary depending on the fluorine environments.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source.

-

Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for this type of molecule.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a novel chemical entity like Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Caption: Workflow for Spectral Analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

An In-depth Technical Guide to the Crystal Structure of Pyrazole Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the crystal structure analysis of pyrazole derivatives. Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are foundational scaffolds in medicinal chemistry and materials science.[1][2][3] Their biological activity and material properties are intrinsically linked to their three-dimensional structure and intermolecular interactions, making single-crystal X-ray diffraction an indispensable analytical tool.[1][2] This guide details the experimental methodology for structure determination, presents crystallographic data for representative pyrazole derivatives, and explores the common intermolecular forces that govern their crystal packing.

The determination of a pyrazole derivative's crystal structure is a meticulous process that involves several key stages, from crystal growth to final structure refinement. The following protocol is a generalized methodology based on common practices in the field.[1][2]

1.1. Synthesis and Purification The initial step involves the synthesis of the target pyrazole derivative, followed by rigorous purification using techniques such as column chromatography or recrystallization. The purity of the compound is paramount, as impurities can inhibit the growth of high-quality single crystals.

1.2. Crystal Growth Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain well-ordered, defect-free crystals of an appropriate size (typically 0.1–0.5 mm).[1] A common and effective method is slow evaporation.[2][4]

-

Solvent Selection: A solvent in which the compound is moderately soluble is chosen. Highly saturated solutions tend to yield small, poorly formed crystals.[4] Solvents like chloroform, methanol, or acetone are often used.[2][5]

-

Procedure: A nearly saturated solution of the purified compound is prepared. The solution is filtered through a microfilter into a clean, dust-free vessel (e.g., a small vial).[4] The vessel is covered loosely (e.g., with perforated parafilm) to allow the solvent to evaporate slowly and undisturbed over several days or weeks.[4]

1.3. Data Collection Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within an X-ray diffractometer.

-

Instrumentation: A modern diffractometer, such as a Bruker APEX DUO CCD area-detector, is commonly used.[1][2]

-

X-ray Source: The instrument uses a specific wavelength of X-rays, typically from a Molybdenum (Mo Kα, λ ≈ 0.71073 Å) or Copper (Cu Kα, λ ≈ 1.5406 Å) source.[2][6]

-

Data Acquisition: The crystal is often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[2] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by the detector from various orientations.[7]

1.4. Structure Solution and Refinement The collected diffraction data is processed to determine the crystal structure.

-

Structure Solution: The initial atomic positions are determined from the diffraction pattern using "direct methods."[1]

-

Structure Refinement: The initial structural model is refined using a full-matrix least-squares method.[1][2] This iterative process adjusts atomic coordinates and thermal displacement parameters to achieve the best agreement between the experimentally observed diffraction pattern and the one calculated from the model. Hydrogen atoms are typically placed in geometrically calculated positions.[1]

The workflow for this process is visualized below.

Crystallographic Data of Representative Pyrazole Derivatives

The precise arrangement of atoms in a crystal is defined by the unit cell parameters (a, b, c, α, β, γ) and the space group. The following tables summarize these key crystallographic data for several representative pyrazole derivatives, providing a quantitative basis for structural comparison.

Table 1: Crystallographic Data for Phenyl-Substituted Pyrazoles

| Parameter | 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole[1] | Celecoxib (Form III)[8] |

|---|---|---|

| Chemical Formula | C₃₀H₂₄N₄ | C₁₇H₁₄F₃N₃O₂S |

| Formula Weight | 456.54 g/mol | 381.37 g/mol |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 10.198(3) | 8.82 |

| b (Å) | 16.533(5) | 11.21 |

| c (Å) | 14.545(4) | 18.23 |

| α (°) | 90 | 99.4 |

| β (°) | 102.50(3) | 99.1 |

| γ (°) | 90 | 108.2 |

| Volume (ų) | 2392.5(12) | 1648.7 |

| Z | 4 | 4 |

| Temperature (K) | 296 | Not Reported |

Table 2: Crystallographic Data for Alkyl-Substituted Pyrazoles

| Parameter | 3-Methyl-5-trimethylsilyl-1H-pyrazole[2] | 3,5-Dimethylpyrazole · Chloranilic Acid[9][10] | 1-(Hydroxymethyl)-3,5-dimethylpyrazole[5] |

|---|---|---|---|

| Chemical Formula | C₇H₁₄N₂Si | C₁₂H₁₀Cl₂N₂O₄ | C₆H₁₀N₂O |

| Formula Weight | 154.29 g/mol | 333.13 g/mol | 126.16 g/mol |

| Crystal System | Tetragonal | Monoclinic | Monoclinic |

| Space Group | I4₁/a | P2₁/c | P2₁/n |

| a (Å) | 19.221(3) | 10.6747(1) | 7.2877(2) |

| b (Å) | 19.221(3) | 9.4204(1) | 11.9265(3) |

| c (Å) | 10.5812(18) | 13.6237(2) | 8.1586(2) |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 108.2971(14) | 107.396(1) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 3909.4(15) | 1300.73(3) | 675.93(3) |

| Z | 16 | 4 | 4 |

| Temperature (K) | 100 | 150 | Not Reported |

Analysis of Intermolecular Interactions

The three-dimensional arrangement of molecules in a crystal is governed by a hierarchy of non-covalent intermolecular interactions.[3][11] In pyrazole derivatives, the presence of both hydrogen bond donors (N-H) and acceptors (=N-), along with the aromatic π-system, leads to a rich variety of packing motifs.

-

Hydrogen Bonding: This is a dominant interaction. Strong hydrogen bonds such as O-H···N and N-H···O are frequently observed when hydroxyl, carbonyl, or sulfamoyl groups are present.[3] These interactions can link molecules into dimers, chains, or more complex two-dimensional networks.[5][10]

-

π-π Stacking: The aromatic pyrazole ring and any phenyl substituents can interact through π-π stacking. These interactions, where the planes of the aromatic rings are arranged in a parallel or offset fashion, are crucial for stabilizing the crystal lattice.[11]

-

Weak Interactions: Weaker interactions like C-H···O, C-H···N, and C-H···π also play a significant role in the overall crystal packing.[1][3] For instance, C-H···π interactions were found to be the primary stabilizing force in the crystal structure of 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole.[1]

Case Study: Celecoxib and the COX-2 Signaling Pathway

Celecoxib is a diaryl-substituted pyrazole derivative and a well-known nonsteroidal anti-inflammatory drug (NSAID).[12][13] Its therapeutic effect stems from the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[14][15] The crystal structure of celecoxib bound to COX-2 reveals that its polar sulfonamide side chain fits into a hydrophilic side pocket of the enzyme, a feature that contributes to its selectivity over COX-1.[14][16]

The mechanism involves blocking the conversion of arachidonic acid into prostaglandin H₂, the precursor for various pro-inflammatory prostaglandins.[15][17][18] This targeted inhibition reduces inflammation and pain.[14] The anti-cancer properties of celecoxib are also being explored, which may involve both COX-dependent and COX-independent mechanisms like inducing apoptosis and arresting the cell cycle.[17][18]

Conclusion

The crystal structure of pyrazole derivatives provides invaluable atomic-level insights that are critical for rational drug design and the development of new materials. Through single-crystal X-ray diffraction, researchers can elucidate the precise molecular geometry and understand the complex interplay of intermolecular forces, such as hydrogen bonding and π-π stacking, that dictate the solid-state architecture. This structural knowledge is fundamental to correlating molecular conformation with biological activity and physical properties, thereby guiding the synthesis of novel compounds with enhanced efficacy and desired characteristics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]

- 4. How To [chem.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. researchgate.net [researchgate.net]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Celecoxib - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 16. Crystal structure of rofecoxib bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ClinPGx [clinpgx.org]

The Trifluoromethylated Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery and Agrochemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of a trifluoromethyl (CF3) group into the pyrazole scaffold has emerged as a powerful strategy in medicinal chemistry and agrochemical design. This strategic fluorination often imparts favorable physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and improved target binding affinity, leading to compounds with potent and diverse biological activities. This technical guide provides a comprehensive overview of the biological activities of trifluoromethylated pyrazoles, focusing on their anticancer, antibacterial, anti-inflammatory, and insecticidal properties. Detailed experimental protocols, quantitative biological data, and mechanistic signaling pathways are presented to facilitate further research and development in this promising area.

Anticancer Activity of Trifluoromethylated Pyrazoles

Trifluoromethylated pyrazoles have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxicity against a range of human cancer cell lines. A notable mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process for cell division.

Quantitative Anticancer Activity Data

A series of 1,5-diaryl-3-(trifluoromethyl)pyrazoles have been synthesized and evaluated for their antiproliferative activity. The half-maximal inhibitory concentration (IC50) values for selected compounds against various cancer cell lines are summarized in Table 1.

| Compound | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | B16F10 (Melanoma) IC50 (µM) | EMT6/AR1 (Multidrug-Resistant Breast) IC50 (µM) |

| C-23 | 5.5 | 6.0 | 6.0 | - |

Data sourced from multiple studies on combretastatin-analogues.[1][2][3]

Mechanism of Action: Tubulin Polymerization Inhibition

Certain trifluoromethylated pyrazoles, such as the 1,5-diaryl derivatives, function as tubulin polymerization inhibitors.[1][2][3] They bind to the colchicine binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Experimental Protocols

A general procedure for the synthesis of 1,5-diaryl-3-(trifluoromethyl)pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1]

Detailed Protocol:

-

To a solution of 1-(3,4,5-trimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione (1 mmol) in ethanol (10 mL), add the appropriate arylhydrazine hydrochloride (1.2 mmol).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the precipitated solid and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure 1,5-diaryl-3-(trifluoromethyl)pyrazole.

The cytotoxicity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Detailed Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antibacterial Activity of Trifluoromethylated Pyrazoles

N-(trifluoromethyl)phenyl substituted pyrazole derivatives have emerged as potent antibacterial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6]

Quantitative Antibacterial Activity Data

The antibacterial efficacy of these compounds is typically determined by their minimum inhibitory concentration (MIC) values.

| Compound | S. aureus (MRSA) MIC (µg/mL) | E. faecalis MIC (µg/mL) |

| Compound 13 | 3.12 | - |

| Phenoxyphenyl derivative (6) | - | 3.12 |

Data represents the lowest reported MIC values for potent derivatives.[4][5]

Experimental Protocols

These compounds are generally synthesized through a multi-step process starting from a substituted aniline.

Detailed Protocol: A detailed multi-step synthesis is often employed. For a specific example, refer to the supplementary information of relevant publications.[4][5]

The MIC values are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Detailed Protocol:

-

Prepare a twofold serial dilution of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity of Trifluoromethylated Pyrazoles

Trifluoromethylated pyrazoles have been investigated as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of these compounds is often evaluated in vivo using the carrageenan-induced rat paw edema assay.

| Compound Series | Edema Inhibition (%) |

| 3-Trifluoromethylpyrazoles (4) | 62-76 |

Activity compared to indomethacin (78% inhibition).[7]

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of these pyrazoles are attributed to their selective inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

Experimental Protocols

These compounds can be synthesized by the reaction of a trifluoromethyl-β-diketone with a substituted hydrazine.[7]

Detailed Protocol:

-

Reflux a mixture of a trifluoromethyl-β-diketone (1 mmol) and 2-hydrazino-4,6-dimethylpyrimidine (1 mmol) in ethanol (15 mL) for 8 hours.

-

Cool the reaction mixture and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry to obtain the desired pyrazoline derivative.

This assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Detailed Protocol:

-

Administer the test compounds orally to rats at a specific dose.

-

After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculate the percentage of edema inhibition by comparing the paw volume of the treated group with the control group.

Insecticidal and Molluscicidal Activity of Trifluoromethylated Pyrazoles

Phenylpyrazole insecticides, such as fipronil, which contains a trifluoromethyl group, are known for their broad-spectrum activity against various pests. Their mechanism of action involves the disruption of the central nervous system of insects.

Mechanism of Action: GABA-Gated Chloride Channel Blockage

Trifluoromethylated phenylpyrazoles act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in insect neurons. This blockage prevents the influx of chloride ions, leading to hyperexcitation of the central nervous system, paralysis, and eventual death of the insect.

Experimental Protocols

The evaluation of insecticidal activity involves various bioassays depending on the target pest. A general workflow is outlined below.

Detailed Protocol (Leaf-Dip Bioassay for Lepidopteran Larvae):

-

Prepare serial dilutions of the test compound in an appropriate solvent with a surfactant.

-

Excise leaf discs from a suitable host plant (e.g., cabbage for diamondback moth).

-

Dip the leaf discs in the test solutions for a set time (e.g., 10 seconds).

-

Allow the leaf discs to air dry.

-

Place the treated leaf discs in individual petri dishes lined with moist filter paper.

-

Introduce a single larva (e.g., third instar) into each petri dish.

-

Incubate at a controlled temperature and photoperiod.

-

Assess larval mortality at 24, 48, and 72 hours.

-

Calculate the lethal concentration 50 (LC50) using probit analysis.

Conclusion

The trifluoromethylated pyrazole scaffold is a highly versatile and privileged structure in the development of new bioactive molecules. The introduction of the trifluoromethyl group significantly enhances the biological activity, leading to potent anticancer, antibacterial, anti-inflammatory, and insecticidal agents. The diverse mechanisms of action, including tubulin polymerization inhibition, disruption of bacterial cell processes, COX-2 inhibition, and GABA-gated chloride channel blockage, highlight the broad therapeutic and agrochemical potential of this class of compounds. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and to stimulate further exploration of trifluoromethylated pyrazoles in drug discovery and development.

References

- 1. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives and analogs of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a core scaffold in modern medicinal chemistry. This document details synthetic methodologies, biological activities, and quantitative structure-activity relationships, presenting data in a clear, accessible format for researchers in drug discovery and development.

Core Compound Structure

Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate serves as a versatile starting material for a wide array of derivatives. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity, while the phenyl ring and the ethyl carboxylate group provide key points for chemical modification.

Synthetic Pathways

The synthesis of derivatives from the core compound typically involves the cyclocondensation of a β-diketone with a hydrazine derivative. Subsequent modifications, such as amide coupling reactions, are then employed to introduce diverse functionalities.

Caption: General synthetic schemes for pyrazole derivatives.

Biological Activities and Quantitative Data

Derivatives of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antifungal, and anticancer properties. The following tables summarize key quantitative data for various analogs.

Anti-inflammatory Activity (COX Inhibition)

Many pyrazole carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation.[1]

| Compound ID | R-Group (Aniline Derivative) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |

| 3b | 4-bromo | 0.46 | 3.82 | 0.12 |

| 3d | 4-chloro | 5.62 | 4.92 | 1.14 |

| 3g | 4-(2-methoxyphenyl) | 4.45 | 2.65 | 1.68 |

| Ketoprofen | - (Reference) | 0.034 | 0.164 | 0.21 |

Antifungal Activity (Succinate Dehydrogenase Inhibition)

A series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have shown potent antifungal activity by inhibiting succinate dehydrogenase (SDH).

| Compound ID | R-Group (Phenyl) | Fungus | EC₅₀ (µg/mL) | SDH IC₅₀ (µg/mL) |

| 7a | 4-chloro | G. zeae | 1.8 | - |

| 7c | 4-bromo | F. oxysporum | 1.5 | - |

| 7c | 4-bromo | C. mandshurica | 3.6 | - |

| 7f | 4-iodo | P. infestans | 6.8 | 6.9 |

| 4c | 2,4-dichloro | - | - | 12.5 |

| 5f | 3-bromo-4-fluoro | - | - | 135.3 |

| Penthiopyrad | - (Reference) | - | - | 223.9 |

Anticancer Activity

Certain pyrazole derivatives have exhibited cytotoxic activity against various cancer cell lines.

| Compound ID | R-Group (Aniline Derivative) | Cell Line | IC₅₀ (µM) |

| 3a | 4-fluoro | CaCo-2 | 43.01 |

| 3a | 4-fluoro | MCF-7 | 58.04 |

| 3a | 4-fluoro | Hep3B | 49.87 |

| 3a | 4-fluoro | HepG2 | 55.23 |

Signaling Pathway

The anti-inflammatory effects of many pyrazole derivatives are attributed to their inhibition of the COX pathway, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.

Caption: Inhibition of the COX pathway by pyrazole derivatives.

Experimental Protocols

General Synthesis of Trifluoromethyl-pyrazole-carboxamide Derivatives[1]

-

Acid Preparation : To a stirred solution of 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), 4-dimethylaminopyridine (DMAP) (0.3 equivalents) is added under an argon atmosphere.

-

Coupling Agent : 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.3 equivalents) is then introduced.

-

Amine Addition : The corresponding aniline derivative (1.1 equivalents) is added dropwise to the reaction mixture.

-

Reaction : The mixture is stirred at ambient temperature for 30 minutes and then allowed to react for 48–72 hours.

-

Workup : The reaction mixture is washed with 32% hydrochloric acid. The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

Purification : The crude product is purified by flash chromatography on silica gel.

In Vitro COX Inhibition Assay[1]

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 is determined using a COX inhibition assay kit.

-

Enzyme Preparation : Ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Incubation : The test compounds are pre-incubated with the respective enzyme in a buffer solution for a specified time.

-

Substrate Addition : Arachidonic acid is added as the substrate to initiate the reaction.

-

Detection : The production of prostaglandin is measured, typically using an ELISA-based method.

-

IC₅₀ Determination : The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curves.

Experimental Workflow

Caption: Drug discovery workflow for pyrazole derivatives.

References

Literature review of 1-phenyl-pyrazole-4-carboxylate compounds

An In-depth Technical Guide on 1-Phenyl-Pyrazole-4-Carboxylate Compounds for Researchers and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1][2] Compounds incorporating this ring system exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological properties.[1][3] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of biological effects and making it a frequent component in approved therapeutic agents like the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[2][4]

Among the diverse class of pyrazole derivatives, 1-phenyl-pyrazole-4-carboxylates have emerged as a particularly promising chemotype. The specific arrangement of the phenyl ring at the N1 position and the carboxylate group at the C4 position provides a unique three-dimensional structure that facilitates interactions with a variety of biological targets. This review delves into the synthesis, biological activities, and structure-activity relationships of these compounds, presenting key data and experimental methodologies to guide future research and development in this area.

Synthetic Strategies

The synthesis of the 1-phenyl-pyrazole-4-carboxylate core and its precursors often involves multi-step reactions. A common and versatile method is the Vilsmeier-Haack reaction, which is used to formylate a suitable precursor, followed by cyclization and further modifications.

A representative synthetic workflow begins with substituted acetophenone phenylhydrazones, which undergo cyclization and formylation using a Vilsmeier-Haack reagent (a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)). The resulting 1-phenyl-pyrazole-4-carboxaldehyde is a key intermediate that can be oxidized to the corresponding carboxylic acid or converted into various esters and amides.[5]

Biological Activities and Therapeutic Targets

1-Phenyl-pyrazole-4-carboxylate derivatives have been investigated for a wide range of therapeutic applications, demonstrating potent activity as enzyme inhibitors.

Xanthine Oxidoreductase (XOR) Inhibition for Hyperuricemia

A series of 1-phenyl-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidoreductase (XOR), an enzyme crucial for purine metabolism.[6] Overactivity of XOR leads to the overproduction of uric acid, resulting in hyperuricemia and gout. These compounds present a promising alternative to existing treatments.[6]

Quantitative Data: In Vitro XOR Inhibitory Activity

Several synthesized compounds showed nanomolar potency, comparable to or exceeding that of the commercial drug Febuxostat.[6]

| Compound | IC₅₀ (nM)[6] |

| 16c | 5.7 |

| 16d | 5.7 |

| 16f | 4.2 |

| Febuxostat (Reference) | 5.4 |

Experimental Protocols

-

In Vitro XOR Inhibition Assay: The inhibitory activity against XOR was measured spectrophotometrically. The assay mixture contained phosphate buffer (pH 7.5), varying concentrations of the test compound, and xanthine. The reaction was initiated by adding XOR enzyme solution, and the activity was determined by measuring the increase in absorbance at 295 nm due to the formation of uric acid. The IC₅₀ value, the concentration of inhibitor required for 50% inhibition, was calculated from the dose-response curves.[6]

-

In Vivo Hypouricemic Effect Assay: A potassium oxonate-hypoxanthine-induced hyperuricemia model in mice was used. Male Kunming mice were administered the test compounds or reference drug by oral gavage. One hour later, potassium oxonate and hypoxanthine were administered intraperitoneally to induce hyperuricemia. Blood samples were collected after one hour, and serum uric acid levels were determined using a commercial kit. The percentage reduction in uric acid levels was calculated relative to the model control group.[6]

Antibacterial Activity via FabH Inhibition

Fatty acid biosynthesis is an essential pathway for bacterial survival, making its enzymes attractive targets for new antibiotics. β-ketoacyl-acyl carrier protein synthase III (FabH) is a key enzyme that initiates this process. 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been developed as potent inhibitors of Escherichia coli FabH.[7]

Quantitative Data: E. coli FabH Inhibition

The following compounds were identified as potent inhibitors of E. coli FabH.[7]

| Compound | Description | Activity |

| 12 | 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | Potent Inhibitor[7] |

| 13 | 1-(5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | Potent Inhibitor[7] |

Experimental Protocols

-

E. coli FabH Inhibitory Assay: The assay was performed using a spectrophotometric method that measures the decrease in absorbance at 340 nm corresponding to the oxidation of NADH. The reaction mixture included the FabH enzyme, acetyl-CoA, malonyl-ACP, and NADH in a buffer solution. The reaction was initiated by adding the enzyme, and the rate of NADH consumption was monitored. Test compounds were pre-incubated with the enzyme before initiating the reaction to determine their inhibitory effect.[7]

-

Molecular Docking Simulation: To understand the binding mode of the inhibitors, molecular docking studies were performed using the crystal structure of the target enzyme (E. coli FabH). The synthesized compounds were docked into the active site of the enzyme to predict their binding conformation and interactions with key amino acid residues, providing insights into the structure-activity relationship.[7]

Antifungal Activity via Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH) is a vital enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it a well-established target for fungicides.[8] Novel pyrazole-4-carboxamide derivatives have been designed based on the structures of commercial fungicides like fluxapyroxad, showing excellent activity against agricultural pathogens such as corn rust.[8][9]

Quantitative Data: Fungicidal Activity Against Corn Rust

Multiple compounds demonstrated fungicidal activity significantly higher than commercial standards.[8]

| Compound | Activity vs. Corn Rust[8] |

| TM-1 | 2-4 times higher than fluxapyroxad |

| TM-2 | 2-4 times higher than fluxapyroxad |

| TM-3 | 2-4 times higher than fluxapyroxad |

| TM-7 | 2-4 times higher than fluxapyroxad |

| TM-8 | 2-4 times higher than fluxapyroxad |

Experimental Protocols

-

In Vivo Fungicidal Assay (Pot Test): Corn plants at the two-leaf stage were inoculated with a spore suspension of the rust pathogen (Puccinia sorghi). After 24 hours of incubation to allow for infection, the plants were sprayed with a solution of the test compound at various concentrations. The plants were then grown in a greenhouse for 7-10 days. The disease severity was assessed by measuring the area of the leaves covered by lesions, and the control efficacy was calculated relative to an untreated control group.[8]

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds. For 1-phenyl-pyrazole-4-carboxylates, modifications at the phenyl ring and the carboxylate moiety significantly impact biological activity.

-

XOR Inhibitors: For 1-phenyl-pyrazole-4-carboxylic acids, the substitution pattern on the N1-phenyl ring is critical for potent XOR inhibition. Specific substitutions can enhance the interaction with the enzyme's active site.[6]

-

FabH Inhibitors: In the 1-acetyl-dihydropyrazole series, substitutions on the C3- and C5-phenyl rings are key determinants of FabH inhibitory activity. For instance, methoxy groups on the C3-phenyl ring and halogen atoms (fluoro, chloro) on the C5-phenyl ring were found in the most potent compounds (12 and 13).[7]

-

SDH Inhibitors: The fungicidal activity of pyrazole-4-carboxamides is highly dependent on the nature of the amide substituent. Molecular docking studies suggest that these compounds bind to the ubiquinone binding site of the SDH enzyme, and interactions like hydrogen bonding with key residues (e.g., TRP 173) are crucial for high efficacy.[8]

Conclusion

The 1-phenyl-pyrazole-4-carboxylate scaffold is a highly versatile and potent pharmacophore in modern drug discovery. Derivatives of this core have demonstrated significant inhibitory activity against diverse and therapeutically relevant enzymes, including xanthine oxidase, bacterial FabH, and fungal succinate dehydrogenase. The well-defined synthetic routes and the clear structure-activity relationships established in recent studies provide a solid foundation for the rational design of new and more effective therapeutic and agrochemical agents. This technical guide highlights the immense potential of this compound class, offering valuable data and methodologies to guide researchers and professionals in their efforts to develop next-generation inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Handling Precautions for Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS No. 112055-34-2) was publicly available at the time of this writing. The following information is compiled from data on structurally similar pyrazole-based compounds and should be used as a guide for preliminary safety assessment and handling. It is imperative to conduct a thorough risk assessment and consult a certified safety professional before handling this chemical.

Chemical Identification

| Property | Value |

| Chemical Name | Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate |

| Synonyms | Ethyl 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylate, 1-phenyl-5-trifluoromethyl-1h-pyrazole-4-carboxylic acid ethyl ester |

| CAS Number | 112055-34-2[1][2] |

| Molecular Formula | C13H11F3N2O2[1][2] |

| Molecular Weight | 284.23 g/mol [1] |

| Structure |

Hazard Identification and Classification

Based on the hazard classifications of structurally related compounds such as Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, this compound should be handled as potentially hazardous.

Anticipated GHS Hazard Classification:

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |

Signal Word: Warning

Hazard Statements (Anticipated):

Precautionary Statements (Anticipated):

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7] |

| Skin Contact | Immediately wash the skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4][7] |

| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7] |

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4] |

| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride. |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][4] |

Accidental Release Measures

| Step | Action |

| Personal Precautions | Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas.[4][7] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][7] |

| Methods for Containment and Cleaning Up | Sweep up and shovel into suitable, closed containers for disposal. Avoid creating dust.[6][7] |

Handling and Storage

| Aspect | Recommendation |

| Safe Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.[7] |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. Storage temperatures of 0-8°C are recommended.[8] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[7] |

Exposure Controls and Personal Protection

| Control Parameter | Recommendation |

| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Use a laboratory fume hood. Eyewash stations and safety showers should be in close proximity to the workstation.[7] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[4] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[7] |

| Respiratory Protection | If engineering controls are not sufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] |

Physical and Chemical Properties

| Property | Value |

| Appearance | Solid (form may vary) |

| Odor | No data available |

| Boiling Point | No data available for the specific compound. A related compound, Ethyl 1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylate, has a boiling point of 85-90°C at 2 mmHg.[9] |

| Solubility | No data available |

Stability and Reactivity

| Aspect | Information |

| Reactivity | No data available |

| Chemical Stability | Stable under recommended storage conditions. |

| Possibility of Hazardous Reactions | No data available |

| Conditions to Avoid | Incompatible products, excess heat, and dust formation. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[7] |

| Hazardous Decomposition Products | Nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen fluoride. |

Toxicological Information

No quantitative toxicological data (e.g., LD50, LC50) for Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate was found. Based on data from similar compounds, it is anticipated to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[3][4][5][6]

Experimental Protocol: In Vitro Skin Irritation Test (General Procedure)

This protocol is a generalized example and should be adapted based on specific laboratory capabilities and regulatory guidelines (e.g., OECD Test Guideline 439).

Objective: To assess the skin irritation potential of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate using a reconstructed human epidermis (RhE) model.

Materials:

-

Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

-

Assay medium

-

Phosphate-buffered saline (PBS)

-

Test chemical: Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

-

Negative control: PBS or sterile distilled water

-

Positive control: 5% Sodium Dodecyl Sulfate (SDS)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Isopropanol or acidic isopropanol

-

Multi-well plates

-

Incubator (37°C, 5% CO2)

-

Spectrophotometer

Methodology:

-

Pre-incubation: RhE tissues are pre-incubated in assay medium for a specified time according to the manufacturer's instructions.

-

Application of Test Chemical: A defined amount of the test chemical, negative control, and positive control is applied topically to the surface of the RhE tissues.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.

-

Rinsing: After incubation, the test chemical is thoroughly washed from the tissue surface with PBS.

-

MTT Assay: Tissues are transferred to a fresh multi-well plate containing MTT solution and incubated for approximately 3 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Extraction: The formazan is extracted from the tissues using isopropanol or acidic isopropanol.

-

Quantification: The optical density (OD) of the extracted formazan is measured using a spectrophotometer at a wavelength of 570 nm.

-

Data Analysis: The cell viability for each tissue is calculated as a percentage of the mean of the negative control tissues. A substance is identified as an irritant if the mean tissue viability is below a defined threshold (typically ≤ 50%).

Visualizations

References

- 1. calpaclab.com [calpaclab.com]

- 2. Ethyl 1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylate [oakwoodchemical.com]

- 3. Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | C13H10F3N3O4 | CID 2737215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. angenechemical.com [angenechemical.com]

- 5. biosynth.com [biosynth.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. echemi.com [echemi.com]

Solubility of Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyrazole Derivatives and Solubility

Pyrazole derivatives are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their biological activity is often intrinsically linked to their physicochemical properties, with solubility being a critical parameter. Solubility dictates a compound's behavior in various stages of drug development, from formulation and synthesis to its pharmacokinetic profile. Poor solubility can be a significant hurdle, impacting bioavailability and therapeutic efficacy.

The solubility of a pyrazole derivative like Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate is influenced by several factors:

-

Molecular Structure: The presence of the trifluoromethyl group, a strong electron-withdrawing group, and the phenyl ring can significantly impact the molecule's polarity and its ability to interact with solvent molecules.

-

Intermolecular Forces: The strength of the crystal lattice, determined by forces such as van der Waals interactions, dipole-dipole interactions, and potential hydrogen bonding, must be overcome by solvent-solute interactions for dissolution to occur.

-

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the organic solvent play a crucial role in its ability to solvate the solute. The principle of "like dissolves like" is a useful, albeit simplified, guideline.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate in common organic solvents. The absence of such data highlights a knowledge gap and underscores the importance of experimental determination for researchers working with this compound.

To provide a qualitative understanding, the table below lists common organic solvents used for pyrazole derivatives, categorized by their polarity. It is anticipated that Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate would exhibit higher solubility in moderately polar to polar aprotic solvents.

| Solvent Category | Examples | Expected Solubility of Pyrazole Derivatives |

| Non-polar | Hexane, Toluene, Cyclohexane | Generally Low |

| Polar Aprotic | Acetone, Acetonitrile, Dichloromethane | Moderate to High |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for various research and development activities. The following are detailed methodologies for two common experimental techniques used to measure the solubility of solid organic compounds in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining equilibrium solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate to a known volume or mass of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a shaker flask or a stirred reactor).

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The presence of undissolved solid is crucial to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to prevent precipitation or further dissolution due to temperature changes.

-

Immediately filter the withdrawn sample through a fine-pored syringe filter (e.g., 0.22 µm) into a pre-weighed, clean, and dry container.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered sample under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it accurately.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation:

-

The solubility (S) can be calculated using the following formula: S ( g/100 g solvent) = (mass of residue / mass of solvent) * 100

-

UV-Vis Spectrophotometric Method

This method is suitable for compounds that possess a chromophore and absorb light in the ultraviolet-visible range. It is generally faster than the gravimetric method but requires the development of a calibration curve.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in step 1 of the Gravimetric Method to prepare a saturated solution at a constant temperature.

-

-

Sample Withdrawal, Filtration, and Dilution:

-

Withdraw and filter a sample of the saturated supernatant as described in step 2 of the Gravimetric Method.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

-

Calculation:

-

Calculate the solubility by multiplying the concentration of the diluted solution by the dilution factor.

-